8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione: is a chemical compound with the molecular formula C20H24N4O4 and a molecular weight of 384.43 g/mol . It is known for its role as an adenosine receptor antagonist, particularly targeting the adenosine A2A receptor . This compound has been studied for its potential therapeutic applications, especially in the treatment of neurological disorders such as Parkinson’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione involves several key steps :
Coupling Reaction: The initial step involves the coupling of 5,6-diamino-1,3-diethyluracil with 3,4-dimethoxycinnamic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as a coupling agent.
Cyclization: The coupled product undergoes cyclization upon treatment with aqueous sodium hydroxide (NaOH).
Selective Methylation: The final step involves selective methylation using methyl iodide (MeI) in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkyl halides under basic conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Neuroprotection: It has been studied for its neuroprotective effects, particularly in models of Parkinson’s disease.
Medicine:
Parkinson’s Disease: The compound acts as an adenosine A2A receptor antagonist, enhancing dopamine signaling and alleviating symptoms of Parkinson’s disease.
Industry:
Pharmaceuticals: It is used in the development of drugs targeting neurological disorders.
Mecanismo De Acción
The compound exerts its effects by antagonizing the adenosine A2A receptor, which is co-localized with dopamine D2 receptors in the striatum . By blocking the adenosine A2A receptor, it enhances dopamine D2-dependent signaling, which is crucial for motor control and coordination . This mechanism is particularly beneficial in the treatment of Parkinson’s disease, where dopamine signaling is impaired .
Comparación Con Compuestos Similares
Caffeine: Another adenosine receptor antagonist, but less selective for the A2A receptor.
Theophylline: Similar in structure but primarily used for its bronchodilator effects.
Istradefylline: A closely related compound with similar therapeutic applications in Parkinson’s disease.
Uniqueness: 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione is unique in its high selectivity for the adenosine A2A receptor and its potent neuroprotective effects . This makes it a valuable compound for therapeutic applications in neurological disorders .
Propiedades
Fórmula molecular |
C20H25N4O4+ |
---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C20H25N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12,17H,6-7H2,1-5H3/q+1/b11-9+ |
Clave InChI |
QWPRAELRURJLGV-PKNBQFBNSA-N |
SMILES isomérico |
CCN1C2=NC(=[N+](C2C(=O)N(C1=O)CC)C)/C=C/C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CCN1C2=NC(=[N+](C2C(=O)N(C1=O)CC)C)C=CC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.